molecular formula C8H7ClO2S B2369089 4-Methoxyphenyl chloromethanethioate CAS No. 940-58-9

4-Methoxyphenyl chloromethanethioate

Cat. No.: B2369089
CAS No.: 940-58-9
M. Wt: 202.65
InChI Key: PIAWCPAIZSGTRF-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Methoxyphenyl chloromethanethioate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methoxyphenyl chloromethanethioate is widely used in scientific research, particularly in:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl chloromethanethioate involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with these targets, leading to changes in their activity or function . The pathways involved in these interactions are often complex and depend on the specific biological context .

Comparison with Similar Compounds

4-Methoxyphenyl chloromethanethioate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and applications in biochemical research .

Biological Activity

4-Methoxyphenyl chloromethanethioate (also known as 4-Methoxyphenyl thiochloromethyl ether) is a compound that has garnered attention for its biological activity, particularly in the context of its interactions with various biological systems. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H10ClO2S
  • Molecular Weight : 218.69 g/mol

The presence of the methoxy group and the chloromethanethioate moiety contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and proteins involved in various metabolic pathways. The compound is believed to act as an inhibitor or modulator of these targets, leading to downstream effects on cellular functions.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes, thereby altering metabolic processes.
  • Protein Interactions : It can bind to proteins, influencing their function and stability.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Cell Line IC50 (µM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)20.3
A549 (lung cancer)18.7

These results highlight its potential as an anticancer agent, warranting further investigation into its therapeutic applications.

Case Studies

Several case studies have explored the biological effects of this compound in clinical and laboratory settings:

  • Case Study on Antimicrobial Efficacy
    • A study conducted at a university microbiology laboratory assessed the compound's efficacy against clinical isolates of Staphylococcus aureus. Results demonstrated significant bactericidal activity, suggesting potential use in treating infections caused by resistant strains.
  • Case Study on Cancer Cell Lines
    • In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. The study found that higher concentrations led to increased rates of apoptosis, indicating a promising avenue for further research into its mechanism as an anticancer agent.

Properties

IUPAC Name

O-(4-methoxyphenyl) chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-10-6-2-4-7(5-3-6)11-8(9)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAWCPAIZSGTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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